2,4,6-Trifluoropyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
2,4,6-trifluoropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3NO2S/c6-13(11,12)4-2(7)1-3(8)10-5(4)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHYQOJFCKQEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Outline
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Diazotization | 3-Aminopyridine derivative is diazotized to form diazonium salt | Sodium nitrite aqueous solution + dilute hydrochloric acid (6-10 mol/L), 0-5 °C | Temperature control critical to prevent decomposition |
| 2. Formation of Fluoborate Salt | Addition of sodium fluoroborate aqueous solution to stabilize diazonium salt | Sodium fluoroborate solution, 0-5 °C, stirring 30-60 min | Yields stable diazonium fluoroborate intermediate |
| 3. Acylchlorination | Reaction of diazonium fluoroborate with thionyl chloride in presence of catalyst | Thionyl chloride + catalyst (CuCl or CuCl2), room temperature or reflux | Converts intermediate to sulfonyl chloride |
Reaction Conditions and Yields
| Parameter | Value/Range | Remarks |
|---|---|---|
| Temperature (diazotization) | 0-5 °C | Essential for stability of diazonium salt |
| Acid concentration | 6-10 mol/L HCl | Ensures efficient diazotization |
| Molar ratio (NaNO2 : NaBF4 : Aminopyridine) | 1.05-1.1 : 1.1-1.3 : 1 | Optimizes conversion and yield |
| Catalyst | Cuprous chloride (CuCl) or cupric chloride (CuCl2) | Facilitates chlorination |
| Yield of sulfonyl chloride | Up to 95% | High efficiency reported |
This method is documented in patent CN112830892A, which describes the synthesis of pyridine-3-sulfonyl chloride with high yield and purity by diazotization of 3-aminopyridine, formation of diazonium fluoroborate, and acylchlorination using thionyl chloride and copper catalysts.
No direct literature source explicitly details the entire process for this compound, but the analogous method from CN112830892A is the closest and most reliable reference, suggesting a similar synthetic route with adjusted conditions for fluorinated substrates.
Alternative Synthetic Routes and Related Compounds
Other patents and literature discuss preparation of related fluorinated pyridines and sulfonyl chlorides:
- Preparation of 3,5-dichloro-2,4,6-trifluoropyridine involves halogen exchange and fluorination reactions using potassium fluoride and specific solvents, indicating the complexity of handling fluorinated pyridines.
- Microchannel reactor technology has been applied for pyridine-3-sulfonyl chloride synthesis to improve reaction control and yield, which could be adapted for fluorinated analogs.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The diazotization reaction must be carefully temperature-controlled (below 10 °C) to maintain the stability of the diazonium salt intermediate.
- The use of sodium fluoroborate stabilizes the diazonium intermediate as a fluoroborate salt, which is crucial for subsequent chlorination.
- Cuprous or cupric chloride catalysts significantly enhance the efficiency of the acylchlorination step with thionyl chloride.
- The molar ratios of reagents are critical; deviations can lead to lower yields or impurities.
- Adaptation of continuous flow methods (e.g., microchannel reactors) can improve scalability and reproducibility.
Chemical Reactions Analysis
2,4,6-Trifluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Synthetic Chemistry
2,4,6-Trifluoropyridine-3-sulfonyl chloride is extensively utilized as a reagent in synthetic chemistry due to its ability to introduce sulfonyl groups into organic molecules. Its applications include:
- Sulfonamide Synthesis: It serves as a key intermediate for synthesizing sulfonamides, which are crucial in pharmaceuticals and agrochemicals.
- Functional Group Modification: The compound allows for efficient functionalization of various substrates, enhancing the properties and activities of the resulting compounds.
Pharmaceutical Development
The compound plays a critical role in the pharmaceutical industry for developing active pharmaceutical ingredients (APIs). Notable applications include:
- Antiviral and Antitumor Agents: Many fluorinated compounds exhibit enhanced biological activity. For instance, derivatives of 2,4,6-trifluoropyridine are being explored for their potential as antiviral agents against HIV and other viruses. Tipranavir is one such successful drug that utilizes this structural motif .
| Drug Name | Target Disease | Mechanism of Action |
|---|---|---|
| Tipranavir | HIV | Inhibits HIV protease |
| Flonicamid | Insecticide | Targets aphids |
| Fluazinam | Fungicide | Disrupts respiration |
Agrochemical Applications
The compound is also significant in agrochemical research due to its role in developing new pesticides and herbicides:
- Insecticides: Compounds derived from 2,4,6-trifluoropyridine have shown effectiveness against pests. For example, chlorfluazuron acts as an insect growth regulator derived from this class of compounds .
- Fungicides: Fluazinam is another derivative that has demonstrated potent fungicidal activity compared to traditional agents due to its trifluoromethyl-pyridine structure .
Case Studies
Several studies highlight the efficacy of this compound in various applications:
- Study on Antiviral Activity: Research indicates that compounds containing trifluoromethyl groups exhibit increased potency against viral targets. A study involving the synthesis of novel derivatives showed promising results against HIV .
- Agrochemical Efficacy: Field trials with flonicamid demonstrated significant pest control capabilities compared to conventional insecticides. The trifluoromethyl-pyridine structure contributed to its superior performance .
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing sulfonyl chloride group. This group makes the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2,4,6-Trifluoropyridine-3-sulfonyl chloride with analogous sulfonyl chloride derivatives, focusing on molecular structure, physicochemical properties, and applications.
Pyridine-Based Sulfonyl Chlorides
6-(Trifluoromethyl)pyridine-3-sulfonyl Chloride
- Molecular Formula: C₆H₃ClF₃NO₂S
- Molecular Weight : ~231.61 g/mol (estimated)
- Substituents : A trifluoromethyl (-CF₃) group at the 6-position and a sulfonyl chloride at the 3-position.
- Applications include intermediates for kinase inhibitors .
2-Chloro-pyridine-3-sulfonyl Chloride
- Molecular Formula: C₅H₃Cl₂NO₂S
- Molecular Weight : 212.05 g/mol
- Substituents : Chlorine at the 2-position and sulfonyl chloride at the 3-position.
- Key Differences : The absence of fluorine substituents reduces electron withdrawal, making this compound less reactive in electrophilic substitutions. It is commonly used in peptide coupling reactions .
Substituted Pyridine Derivatives
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl Chloride
- Molecular Formula: C₇H₅ClF₃NO₂S
- Molecular Weight : 259.63 g/mol
- Substituents : Methyl (-CH₃) at the 2-position and -CF₃ at the 6-position.
- Physical Properties: Higher molecular weight due to the methyl group. Used in herbicide synthesis .
Non-Pyridine Sulfonyl Chlorides
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Molecular Formula : CClF₃O₂S
- Molecular Weight : 168.52 g/mol
- Physical Properties : Boiling point 29–32°C, density 1.583 g/mL.
- Key Differences : Lacks an aromatic ring, resulting in lower thermal stability. Widely used as a triflating agent in organic synthesis .
Physicochemical and Reactivity Comparison
Molecular Weight and Stability
- This compound (estimated MW: ~231.5 g/mol) is lighter than 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (259.63 g/mol) due to the absence of a methyl group. The trifluoro substitution enhances thermal stability compared to non-fluorinated analogues like 2-chloro-pyridine-3-sulfonyl chloride .
Electron-Withdrawing Effects
- The 2,4,6-trifluoro pattern creates a stronger electron-deficient ring than mono- or di-substituted pyridines, accelerating reactions with nucleophiles (e.g., amines in sulfonamide synthesis). This contrasts with 6-(trifluoromethyl)pyridine-3-sulfonyl chloride, where -CF₃ provides localized electron withdrawal but less ring-wide activation .
Solubility and Handling
- Fluorinated pyridines generally exhibit lower solubility in polar solvents than non-fluorinated analogues. Safety protocols for this compound align with other sulfonyl chlorides: corrosive, moisture-sensitive, and requiring inert storage conditions .
Biological Activity
2,4,6-Trifluoropyridine-3-sulfonyl chloride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of trifluoromethyl and sulfonyl functional groups, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C5H3ClF3N
- Molecular Weight : 195.54 g/mol
- Structural Characteristics : The trifluoromethyl group enhances lipophilicity, while the sulfonyl chloride moiety can participate in nucleophilic substitution reactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, allowing for covalent modification of nucleophilic residues in enzymes. This mechanism has been explored in studies involving cholinesterase inhibitors, where similar compounds demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Antiviral Activity : Compounds with similar structures have shown promise as antiviral agents. For instance, derivatives of trifluoromethylpyridine have been investigated for their efficacy against viruses such as Yellow Fever Virus (YFV), demonstrating improved survival rates in animal models .
Table 1: Summary of Biological Activities
Antiviral Studies
In a notable study on antiviral properties, researchers evaluated the efficacy of various pyridine derivatives against YFV. The administration of these compounds led to a significant reduction in viral titers and improved clinical outcomes in infected hamsters . Such findings underscore the potential for developing new antiviral therapies based on the structural features of trifluoropyridine derivatives.
Enzyme Inhibition Studies
Research into enzyme inhibition has revealed that compounds related to this compound can effectively inhibit cholinesterases—enzymes critical for neurotransmission. For example, specific analogs demonstrated dual inhibition profiles with low IC50 values, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the established synthetic routes for preparing 2,4,6-trifluoropyridine-3-sulfonyl chloride, and how are reaction conditions optimized?
The most common method involves sulfonation of 2,4,6-trifluoropyridine using chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with silica gel . Industrial protocols prioritize inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the sulfonyl chloride group. Yield optimization often requires stoichiometric control of chlorosulfonic acid and precise temperature gradients .
Q. How is the compound characterized to confirm purity and structural integrity?
Characterization typically combines nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis. X-ray crystallography may resolve ambiguities in substitution patterns, particularly for fluorinated analogs . Purity is validated via GC or HPLC (>95% purity thresholds are standard) .
Q. What safety protocols are critical when handling this compound?
The compound is a strong irritant and moisture-sensitive. Use fume hoods, nitrile gloves, and eye protection. Avoid heat sources (decomposition releases toxic gases like SO₂ and HF). Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .
Q. How does the sulfonyl chloride group participate in nucleophilic substitution reactions?
The electrophilic sulfur atom reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioethers. Kinetic studies show reactivity is enhanced by electron-withdrawing fluorine substituents on the pyridine ring, which polarize the S–Cl bond .
Advanced Research Questions
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., hydrolysis or dimerization)?
Use anhydrous solvents (e.g., THF or DCM) and molecular sieves to sequester moisture. Slow addition of chlorosulfonic acid reduces exothermic side reactions. Post-reaction quenching with ice-water must be rapid to isolate the product before hydrolysis .
Q. How can derivatives of this compound be designed for biological activity screening (e.g., enzyme inhibition)?
Derivatives are synthesized via coupling with pharmacophores (e.g., heterocyclic amines). For anti-proliferative assays, test compounds against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Include controls for sulfonyl chloride reactivity (e.g., hydrolyzed analogs) to distinguish specific biological effects .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
Stability studies show degradation accelerates above 40°C or in alkaline media (pH > 8). Storage at –20°C in desiccated amber vials extends shelf life. Degradation products include 2,4,6-trifluoropyridine-3-sulfonic acid (via hydrolysis) and trace fluorinated byproducts .
Q. How do computational models predict reactivity or binding affinities of derivatives?
Density functional theory (DFT) calculates electrophilicity indices for the sulfonyl chloride group, while molecular docking simulates interactions with target proteins (e.g., kinases). Models must account for fluorine’s electronegativity and steric effects from the trifluoromethyl group .
Q. What challenges arise in synthesizing isotopically labeled analogs (e.g., ¹⁸O or deuterated forms)?
Isotopic labeling requires modified sulfonation agents (e.g., H₂SO₄/¹⁸O) or deuterated solvents. Side reactions, such as isotopic exchange with ambient moisture, complicate purification. LC-MS with isotopic tracing validates successful incorporation .
Q. How do structural modifications (e.g., varying fluorine positions) alter reactivity in cross-coupling reactions?
Comparative studies with 2-chloro-6-phenyl-4-(trifluoromethyl)pyridine show that fluorine placement affects regioselectivity in Suzuki-Miyaura couplings. Electron-deficient pyridine rings favor coupling at the 3-position, while steric hindrance from phenyl groups limits accessibility .
Data Contradiction and Methodological Analysis
Q. Why do studies report divergent biological activities for structurally similar derivatives?
Discrepancies often stem from assay conditions (e.g., cell line variability) or impurities in synthesized derivatives. For example, residual starting material (sulfonyl chloride) can exhibit off-target cytotoxicity. Rigorous LC-MS purity checks and dose-response validations are critical .
Q. How can conflicting computational predictions about reaction pathways be resolved?
Hybrid approaches combining experimental kinetics (e.g., stopped-flow spectroscopy) and multireference quantum mechanics clarify mechanisms. For instance, competing SN1/SN2 pathways in sulfonamide formation are resolved via solvent polarity studies and kinetic isotope effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
